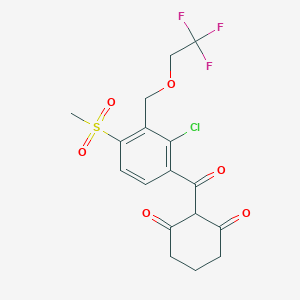
5-ヨード-6-アミノ-1,2-ベンゾピロン
説明
5-Iodo-6-amino-1,2-benzopyrone (INH2BP) is a compound with the molecular formula C9H6INO2 . It is a potent inhibitor of the nuclear enzyme poly(ADP-ribose) synthetase (PARS) . It has been shown to possess anti-cancer, anti-viral, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 5-Iodo-6-amino-1,2-benzopyrone consists of 9 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for this compound is 6-amino-5-iodochromen-2-one .Physical And Chemical Properties Analysis
The molecular weight of 5-Iodo-6-amino-1,2-benzopyrone is 287.05 g/mol. It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has no rotatable bonds. The exact mass and the monoisotopic mass of the compound are 286.94433 g/mol. The topological polar surface area of the compound is 52.3 Ų .科学的研究の応用
炎症調節
INH2BPは、炎症反応の構成要素を調節することが判明している . それは核酵素ポリ(ADP-リボース)ポリメラーゼ(pADPRT)の阻害剤であり、さまざまな細胞シグナル伝達経路を調節することが示されている . それは炎症の重要な仲介物質であるプロスタグランジンと一酸化窒素の産生を阻害することができる .
抗癌特性
慢性炎症は、さまざまな組織で癌性形質転換を促進することが知られている。 INH2BPは、Ha-msトランスフェクトされた内皮細胞株によるin vivo腫瘍形成能を廃止することが示されている . これは、それが潜在的な抗癌特性を持っている可能性を示唆している。
抗ウイルス特性
INH2BPは、抗ウイルス特性を持っていることが示されている . しかし、それが効果的な特定のウイルスとその抗ウイルス作用のメカニズムは、入手可能な文献では詳しく説明されていない。
酸化ストレス誘発アポトーシスからの保護
INH2BPは、H9c2心筋芽細胞における酸化ストレス誘発アポトーシスから保護することが示されている . それは細胞内活性酸素種(ROS)を有意にスカベンジし、抗酸化酵素の発現を著しく強化した .
ペルオキシナイトライト誘発細胞死の阻害
INH2BPは、in vitroでC6グリオーマ細胞におけるペルオキシナイトライト誘発細胞死を阻害することが示されている . これは、ペルオキシナイトライト誘発細胞損傷を特徴とする状態の治療に潜在的な用途がある可能性を示唆している。
6. 動物実験における炎症の軽減 最近の研究では、INH2BPは動物実験で部分的または全体的な炎症を軽減できることが示されている . これは、動物の炎症性疾患の治療に潜在的な用途がある可能性を示唆している。
作用機序
Target of Action
The primary target of 5-Iodo-6-amino-1,2-benzopyrone (INH2BP) is the nuclear enzyme poly (ADP-ribose) synthetase (PARS) , also known as polyADP-ribose polymerase (PARP) . This enzyme plays a crucial role in various cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
INH2BP acts as a potent inhibitor of PARS . It interacts with PARS, preventing its activation and subsequent functions . This inhibition can protect cells from damage and death in certain conditions, such as diabetes .
Biochemical Pathways
INH2BP affects several cellular signal transduction pathways . It has been shown to regulate the activation of mitogen-activated protein kinase (MAP kinase) and nuclear factor kappa B (NF-kappa B) . These pathways play key roles in cellular responses to stress and inflammation .
Pharmacokinetics
Its effectiveness in in vivo studies suggests that it has suitable bioavailability .
Result of Action
INH2BP has demonstrated protective effects against cell damage and death in various models. For instance, it has been shown to protect mice from multiple-low-dose-streptozotocin-induced diabetes . It also protects cells from oxidative stress-induced apoptosis by reducing the production of intracellular reactive oxygen species (ROS), regulating apoptotic-related proteins, and activating the ERK1/2 and p38 MAPK .
Action Environment
The action of INH2BP can be influenced by environmental factors such as the presence of endotoxins or cytokines . For example, INH2BP has been shown to modulate the production of inflammatory mediators in response to bacterial lipopolysaccharide (LPS), an endotoxin . It’s also worth noting that the effectiveness of INH2BP can vary depending on the specific cellular and disease context .
生化学分析
Biochemical Properties
5-Iodo-6-amino-1,2-benzopyrone interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cellular stress responses . This interaction can lead to anti-apoptotic effects .
Cellular Effects
5-Iodo-6-amino-1,2-benzopyrone has significant effects on various types of cells and cellular processes. For instance, it has been shown to protect H9c2 cardiomyoblast cells against oxidative stress-induced apoptosis . It reduces the production of intracellular reactive oxygen species (ROS), enhances the expression of antioxidant enzymes, and influences cell signaling pathways .
Molecular Mechanism
At the molecular level, 5-Iodo-6-amino-1,2-benzopyrone exerts its effects through several mechanisms. It scavenges intracellular ROS and enhances the expression of antioxidant enzymes such as Mn-SOD and Cu/Zn-SOD . It also influences the activation of extracellular regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) phosphorylation in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-6-amino-1,2-benzopyrone can change over time. For instance, it has been shown to significantly reduce cell death caused by hydrogen peroxide in H9c2 cells . It also significantly reduces ROS production by hydrogen peroxide .
Metabolic Pathways
5-Iodo-6-amino-1,2-benzopyrone is involved in various metabolic pathways due to its role as a PARP inhibitor
特性
IUPAC Name |
6-amino-5-iodochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRAFPGUBABZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160350 | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137881-27-7 | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: INH2BP acts as a potent and selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP, also known as pADPRT) [, , , , , , , , , , , , , ]. This inhibition indirectly affects various cellular processes, including DNA repair, transcription, inflammation, and cell death. For instance, it has been shown to:
- Downregulate growth stimulatory signal pathways: This includes diminishing cyclin A protein, augmenting the hypophosphorylated form of Rb protein, downregulating DNA-methyltransferase, PKC, and ODC proteins, and suppressing ras gene expression without affecting the ras gene itself [].
- Modulate inflammatory responses: INH2BP inhibits the production of inflammatory mediators like prostaglandins and nitric oxide, while also enhancing LPS-induced IL-10 production [].
- Protect against oxidative stress-induced apoptosis: It achieves this by scavenging intracellular reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes like Mn-SOD, Cu/Zn-SOD, and heme oxygenase-1 [].
- Impact mitochondrial function: While INH2BP protects against mitochondrial injury caused by PARS activation in response to oxidants like peroxynitrite [], it does not prevent peroxynitrite-induced mitochondrial dysfunction and cell death in oligodendrocytes, suggesting a cell-type specific effect [].
ANone: The provided abstracts do not elaborate on the material compatibility and stability of INH2BP under various conditions. Further research or information from the manufacturer would be necessary to address these aspects.
A: The provided abstracts primarily focus on INH2BP as a PARP inhibitor and do not suggest inherent catalytic properties or applications beyond its inhibitory role. Its primary mechanism of action involves binding to PARP, preventing its enzymatic activity [, , , , , , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)



![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)



